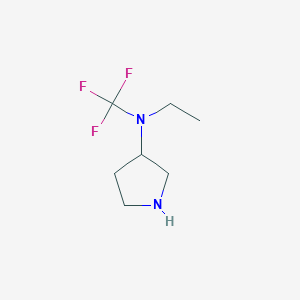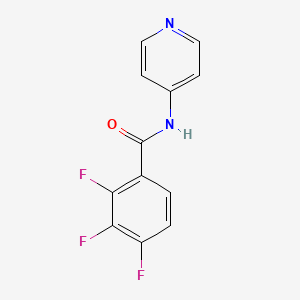
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide is a chemical compound characterized by the presence of trifluoromethyl groups and a pyridine ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,3,4-trifluorobenzoic acid with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: For large-scale production, the process may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
- 4-Fluoro-N-(3-pyridinyl)benzamide
- 2,4,6-Trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)-2-pyridyl)benzamide
Comparison: 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide is unique due to the specific positioning of the trifluoromethyl groups and the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
CAS No. |
501442-49-5 |
|---|---|
Molecular Formula |
C12H7F3N2O |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2,3,4-trifluoro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H7F3N2O/c13-9-2-1-8(10(14)11(9)15)12(18)17-7-3-5-16-6-4-7/h1-6H,(H,16,17,18) |
InChI Key |
MYAYPCBBRVECIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NC2=CC=NC=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



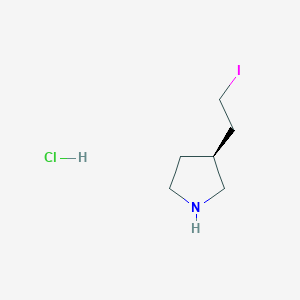


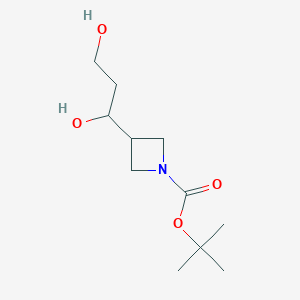


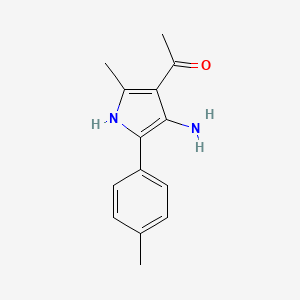
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)

